4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nexinhib 20 is a small molecule inhibitor known for its ability to inhibit neutrophil exocytosis. It specifically targets the interaction between the small GTPase Rab27a and its effector JFC1, which are central regulators of neutrophil exocytosis . This compound has shown significant potential in reducing inflammatory responses by limiting neutrophil adhesion and β2 integrin activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Nexinhib 20 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Nexinhib 20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group.
Substitution: The triazole ring and nitrophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of Nexinhib 20, while reduction can lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
Nexinhib 20 has a wide range of scientific research applications, including:
Mechanism of Action
Nexinhib 20 exerts its effects by antagonizing the interaction between Rab27a and JFC1, which are crucial for neutrophil exocytosis. By inhibiting this interaction, Nexinhib 20 prevents the release of neutrophil granules, thereby reducing inflammation. The compound also limits β2 integrin activation, which is essential for neutrophil adhesion and migration .
Comparison with Similar Compounds
Nexinhib 20 is part of a class of compounds known as neutrophil exocytosis inhibitors (Nexinhibs). Similar compounds include:
Nexinhib 1: Another inhibitor of neutrophil exocytosis with a different chemical structure but similar mechanism of action.
Nexinhib 2: Targets the same pathway but has variations in its molecular interactions and potency.
Nexinhib 20 is unique due to its specific inhibition of the Rab27a-JFC1 interaction and its dual functionality in reducing both neutrophil exocytosis and adhesion .
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(E)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8+ |
InChI Key |
VKSOIYNNOFGGES-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.